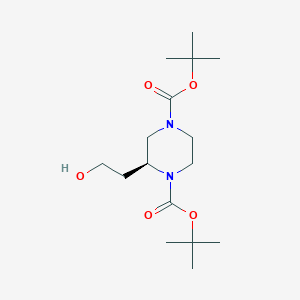
1,7-Naphthyridine-6-carbonitrile
概要
説明
1,7-Naphthyridine-6-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused ring system consisting of two pyridine rings
作用機序
Action Environment
Environmental factors (pH, temperature, co-administered drugs) impact drug stability, efficacy, and safety. Investigating these aspects will enhance our understanding of how 1,7-Naphthyridine-6-carbonitrile behaves in different contexts.
This compound and its broader implications. 🌟 .
準備方法
Synthetic Routes and Reaction Conditions
1,7-Naphthyridine-6-carbonitrile can be synthesized through the cyanation of benzonaphthyridine N-oxides. The process involves treating benzonaphthyridine N-oxides with trimethylsilane carbonitrile (Me3SiCN) in dry dichloromethane (CH2Cl2) at a temperature of 0–5°C. The reaction is monitored by thin-layer chromatography (TLC) and typically completes within a few hours. The resulting nitriles are then hydrolyzed to the corresponding acids by boiling in aqueous alkali .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyanation process. Optimization of reaction conditions, such as temperature control and reagent purity, is crucial for achieving high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
1,7-Naphthyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, primary amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,7-Naphthyridine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is utilized in the synthesis of materials with specific electronic and optical properties.
類似化合物との比較
Similar Compounds
1,5-Naphthyridine: Another isomer with different nitrogen atom positions in the ring system.
1,6-Naphthyridine: Known for its biological activities, including anticancer properties.
1,8-Naphthyridine: Used in various chemical syntheses and known for its unique reactivity.
Uniqueness
1,7-Naphthyridine-6-carbonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1,7-naphthyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-8-4-7-2-1-3-11-9(7)6-12-8/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFINHNXBKQLDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone](/img/structure/B1404304.png)
![1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone](/img/structure/B1404306.png)
![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)


![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)

